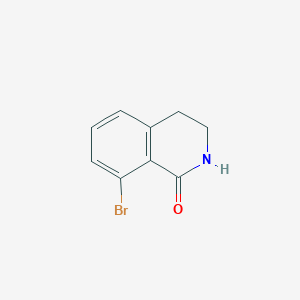

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Description

Significance of the Dihydroisoquinolinone Scaffold in Organic and Medicinal Chemistry

Historical Context and Evolution of Dihydroisoquinolinone Chemistry

The history of isoquinoline (B145761) chemistry began in 1885 with the isolation of the parent compound, isoquinoline, from coal tar. wikipedia.org The exploration of its derivatives quickly followed, leading to the development of foundational synthetic methods that are still in use today. Classic name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions became the cornerstones for constructing the isoquinoline and dihydroisoquinoline ring systems. nih.govwikipedia.org The Bischler-Napieralski reaction, for instance, involves the acid-catalyzed cyclization of a β-phenylethylamine to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org Over the decades, these methods have been refined and new strategies, including microwave-assisted syntheses and multicomponent reactions, have been developed to improve efficiency and expand the diversity of accessible derivatives. organic-chemistry.orgrsc.org This continuous evolution has made dihydroisoquinolinones readily accessible scaffolds for synthetic and medicinal chemists.

Role of Isoquinoline Alkaloids as Precursors and Related Structures

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with approximately 2,500 known compounds. wikipedia.org These alkaloids, found predominantly in plant families like Papaveraceae (poppy family) and Berberidaceae, are biosynthesized from the amino acid tyrosine. wikipedia.orgnih.gov

Many of these natural products, including morphine (analgesic), codeine (antitussive), and berberine (B55584) (antibacterial), feature the isoquinoline or a related reduced core structure. wikipedia.orgnih.gov The profound biological activities of these natural alkaloids have inspired chemists to synthesize and explore their structural analogs. The dihydroisoquinolinone scaffold serves as a key synthetic platform for creating molecules that mimic the structural and electronic features of these natural products, leading to the discovery of novel therapeutic agents. nih.govrsc.org

Therapeutic Relevance of Dihydroisoquinolinone Derivatives in Drug Discovery

The dihydroisoquinolinone scaffold is a component of numerous compounds with a wide spectrum of pharmacological activities. nih.govsemanticscholar.org Its structural rigidity and capacity for substitution at multiple positions allow for the fine-tuning of its interaction with biological targets, making it a valuable core for drug design. Derivatives have shown promise in treating a variety of conditions, from cancer to inflammatory diseases. nih.govnih.gov

For instance, certain dihydroisoquinoline derivatives have been investigated as potent inhibitors of enzymes like microsomal leucine (B10760876) aminopeptidase (B13392206) (LAP), which is linked to cancer cell proliferation. nih.gov Others have been synthesized and evaluated for their ability to inhibit carbonic anhydrase or phosphodiesterase-4 (PDE-4), targets relevant to various physiological processes. semanticscholar.org The broad utility of this scaffold is a driving force behind the continued interest in synthesizing new derivatives.

Table 1: Examples of Therapeutic Activities of Dihydroisoquinolinone Derivatives This table is interactive and allows for sorting and filtering of data.

| Derivative Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| General Dihydroisoquinolines | Antiproliferative Activity | Oncology nih.gov |

| 3,4-Dihydroisoquinoline-2-(1-H)-sulphonamides | Carbonic Anhydrase Inhibition | Various semanticscholar.org |

| 1-Phenyl-3,4-dihydroisoquinolines | Phosphodiesterase-4 (PDE-4) Inhibition | Anti-inflammatory semanticscholar.org |

| General Dihydroisoquinolines | Antimetastatic, Analgesic | Oncology, Pain Management nih.gov |

| Dihydroisoquinolinone Derivatives | CDK9 Kinase Inhibition | Oncology, Virology google.com |

The Unique Role of Bromine Substitution at the C-8 Position

The introduction of a bromine atom at the C-8 position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is not arbitrary; it is a strategic chemical modification that significantly enhances the compound's utility as a synthetic building block.

Impact of Halogenation on Reactivity and Selectivity in Organic Synthesis

Halogen atoms, like bromine, exert a dual electronic effect on aromatic rings. Inductively, bromine is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). msu.edumsu.edu However, through resonance, the lone pairs of electrons on the bromine atom can donate electron density to the ring, particularly stabilizing intermediates formed during ortho and para attack. rutgers.edu This combination of effects makes halogens deactivating but ortho-, para-directing substituents in electrophilic aromatic substitution reactions. While this influences the inherent reactivity of the aromatic portion of the molecule, the most significant impact of the bromine atom is its role as an excellent leaving group in transition metal-catalyzed reactions.

Strategic Importance of Bromine for Further Functionalization and Derivatization

The true value of the C-Br bond in 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one lies in its ability to participate in a wide array of cross-coupling reactions. Aryl bromides are highly effective substrates for palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org This capability allows chemists to use the 8-bromo derivative as a versatile scaffold, introducing diverse functional groups at a specific position with high precision and efficiency.

These reactions are fundamental to modern organic synthesis and drug discovery, enabling the rapid assembly of molecular libraries for biological screening. The bromine atom at the C-8 position serves as a reliable "handle" for diversification, transforming a relatively simple starting material into a vast array of complex and potentially bioactive molecules. rsc.org

Table 2: Key Cross-Coupling Reactions Utilizing Aryl Bromides This table is interactive and allows for sorting and filtering of data.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Palladium (Pd) |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Palladium (Pd) / Copper (Cu) |

| Stille Coupling | Organostannane (Organotin) Reagent | C-C | Palladium (Pd) |

| Negishi Coupling | Organozinc Reagent | C-C | Palladium (Pd) or Nickel (Ni) |

| Heck Coupling | Alkene | C-C | Palladium (Pd) |

Research Landscape and Emerging Trends in Dihydroisoquinolinone Studies

The research landscape for dihydroisoquinolinone derivatives is both broad and dynamic, driven by the diverse biological activities exhibited by this class of compounds. Historically, these scaffolds have been explored for a range of therapeutic applications, including anti-inflammatory, analgesic, antihypertensive, and antibacterial properties. nih.govmdpi.com The versatility of the dihydroisoquinolinone core allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.

A significant area of contemporary research focuses on the development of dihydroisoquinolinone derivatives as anticancer agents. One notable approach has been the design of these molecules as inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology drug discovery. nih.gov Researchers have successfully identified dihydroisoquinolinone-based compounds that can block this interaction, revealing a unique binding mode and providing a new avenue for cancer therapy development. nih.gov

Another prominent research area is in agrochemicals. Studies have demonstrated the potent and selective antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives against plant pathogens like Pythium recalcitrans. nih.govrsc.org In this context, extensive libraries of derivatives have been synthesized and screened, leading to the identification of compounds with significantly higher efficacy than existing commercial fungicides. rsc.org

Emerging trends in the field point towards the integration of advanced synthetic and computational techniques to accelerate the discovery process. Key trends include:

Combinatorial Synthesis and High-Throughput Screening: The use of efficient synthetic methods, such as the Castagnoli-Cushman reaction, to generate large libraries of dihydroisoquinolinone derivatives for rapid screening against a wide array of biological targets. nih.govrsc.org

Computational Chemistry and QSAR: The increasing application of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and other computational tools to understand the molecular basis of activity and to guide the rational design of more potent and selective analogs. rsc.org

Exploration of New Biological Targets: While oncology and agrochemicals are major focuses, researchers continue to explore the potential of dihydroisoquinolinones against other targets, including enzymes and receptors involved in neurodegenerative and infectious diseases. nih.govrsc.org

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes, such as those utilizing microwave assistance or novel catalysts, is a continuing trend to facilitate access to structurally diverse dihydroisoquinolinones. organic-chemistry.orgresearchgate.net

The following table summarizes selected research findings on various dihydroisoquinolinone derivatives, highlighting their diverse applications.

| Derivative Class | Area of Research | Key Findings | Reference |

|---|---|---|---|

| General Dihydroisoquinolinones | Medicinal Chemistry | Exhibit a wide range of biological activities including anti-inflammatory, analgesic, and antibacterial properties. | nih.govmdpi.com |

| Substituted Dihydroisoquinolinones | Oncology | Identified as potent small molecule inhibitors of the p53-MDM2 protein-protein interaction, showing a unique binding mode. | nih.gov |

| 3,4-Dihydroisoquinolin-1(2H)-one derivatives | Agrochemicals | Demonstrated superior antioomycete activity against the plant pathogen Pythium recalcitrans compared to commercial fungicides. | nih.govrsc.org |

| N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines | Antifungal Agents | Showed significant antifungal properties against various fungal species, including Aspergillus and Penicillium. | researchgate.net |

Classical and Contemporary Approaches to the Dihydroisoquinolinone Corekthmcollege.ac.inresearchgate.net

The construction of the 3,4-dihydroisoquinolin-1(2H)-one ring system is primarily achieved through strategies that form the central lactam ring. These methods can be broadly categorized into intramolecular cyclization reactions and modern metal-catalyzed protocols.

Intramolecular cyclization is a foundational approach for synthesizing the dihydroisoquinolinone core, involving the formation of the heterocyclic ring from a linear precursor. kthmcollege.ac.in

One prominent strategy involves the intramolecular cyclization of various N-substituted β-arylethylamine derivatives. kthmcollege.ac.inresearchgate.net These methods typically rely on the generation of an electrophilic center that is subsequently attacked by the aromatic ring to form the six-membered lactam. Precursors such as carbamates, ureas, thioureas, isocyanates, and azidoamides serve as effective starting materials for these transformations. kthmcollege.ac.inresearchgate.net The reaction is generally promoted by acid catalysis, which facilitates the ring-closing electrophilic aromatic substitution.

Table 1: Examples of Intramolecular Cyclization Precursors

| Precursor Type | General Structure | Description |

|---|---|---|

| Carbamate | Ar-CH₂CH₂-NH-COOR | Cyclization under acidic conditions to form the lactam ring. |

| Urea | Ar-CH₂CH₂-NH-CO-NHR | Serves as a precursor for acid-catalyzed cyclization. |

| Isocyanate | Ar-CH₂CH₂-N=C=O | A reactive intermediate that can undergo intramolecular Friedel-Crafts type reactions. |

The classical Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclodehydration of β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgorganicreactions.org The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent. nrochemistry.com

Common dehydrating agents include:

Phosphoryl chloride (POCl₃) wikipedia.orgnrochemistry.com

Phosphorus pentoxide (P₂O₅) nrochemistry.comorganic-chemistry.org

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) organic-chemistry.org

The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.orgorganic-chemistry.org While the traditional reaction yields dihydroisoquinolines, modifications and related cyclodehydration reactions of specific amide precursors are employed to generate the 3,4-dihydroisoquinolin-1(2H)-one (lactam) structure. organic-chemistry.org For instance, the cyclization of N-acyl β-phenethylamines where the acyl group is part of the cyclizing system can lead to the desired lactam core.

Table 2: Reagents for Bischler-Napieralski and Related Reactions

| Reagent | Conditions | Product Type |

|---|---|---|

| POCl₃, P₂O₅ | Refluxing, acidic | 3,4-Dihydroisoquinolines nrochemistry.com |

| Tf₂O, 2-chloropyridine | Milder conditions | 3,4-Dihydroisoquinolines organic-chemistry.org |

The Pictet-Spengler reaction is another fundamental method, traditionally used for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orggoogle.com The reaction is driven by the formation of an electrophilic iminium ion, which is attacked by the electron-rich aromatic ring. wikipedia.org

Standard reaction conditions involve heating with a strong acid catalyst. wikipedia.org For the synthesis of the dihydroisoquinolin-1(2H)-one scaffold, derivatives of the classical Pictet-Spengler reaction are necessary. This can involve using precursors that already contain the carbonyl group for the lactam ring or employing tandem reactions that combine the Pictet-Spengler cyclization with a subsequent oxidation step. nih.govresearchgate.net The versatility of this reaction has been expanded through the use of various catalysts and substrates, including applications in solid-phase synthesis. wikipedia.orgnih.gov

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions as powerful tools for constructing complex heterocyclic systems with high efficiency and atom economy. nih.gov

Palladium catalysis offers a multitude of pathways for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. kthmcollege.ac.in These methods often leverage C-H bond activation, a strategy that allows for the direct functionalization of otherwise unreactive bonds. nih.gov

Key palladium-catalyzed approaches include:

Intramolecular Carbonylative Heck Reaction: This method can be used for the enantioselective synthesis of quaternary 3,4-dihydroisoquinolines. researchgate.net

C-H Activation/Annulation: Palladium catalysts can mediate the annulation of aryl carboxamides with dienes or olefins. organic-chemistry.org For example, a [4+2] annulation of aryl carboxamides with 1,3-dienes, using air as the terminal oxidant, provides 3,4-dihydroisoquinolones in very good yields. organic-chemistry.org

Double C-H Bond Activation: An efficient synthesis has been developed via a Pd-catalyzed double C-H bond [C(sp²)-H and C(sp³)-H] activation/annulation reaction, which features high atom economy with only the loss of a water molecule. nih.gov

Carbonylation of Aryl Halides: Intramolecular carbamoylation of aryl halides using palladium catalysts can yield the 3,4-dihydroisoquinolin-1(2H)-one core. kthmcollege.ac.in

These protocols are advantageous due to their broad functional group tolerance and often mild reaction conditions. researchgate.net

Table 3: Overview of Palladium-Catalyzed Syntheses of Dihydroisoquinolinones

| Reaction Type | Catalyst/Reagents | Key Features |

|---|---|---|

| [4+2] Annulation | Palladium catalyst, Air (oxidant) | High yields, good functional group tolerance. organic-chemistry.org |

| C-H Allylation/Annulation | Palladium catalyst, O₂ (oxidant) | Uses allylic alcohols, produces water as the only byproduct. organic-chemistry.org |

| Double C-H Activation | Palladium catalyst | High atom economy, short reaction times. nih.gov |

Synthetic Methodologies for this compound and its Analogues

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one and its derivatives, such as the titled compound this compound, is of significant interest due to their presence in various biologically active molecules. Modern organic synthesis has produced a variety of innovative methods to construct this important heterocyclic scaffold, employing both metal-catalyzed and metal-free approaches. These methodologies offer routes to functionalized dihydroisoquinolinones that serve as valuable building blocks for further chemical elaboration.

2 Metal-Catalyzed Synthetic Approaches

Transition-metal catalysis is a cornerstone in the formation of complex molecular architectures, and the synthesis of dihydroisoquinolinones has greatly benefited from these powerful tools. Palladium, rhodium, and silver catalysts are prominently featured in a range of cyclization and annulation strategies.

1 Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile platform for constructing the dihydroisoquinolinone core through various reaction cascades.

A notable advancement in the synthesis of functionalized dihydroisoquinolinones is the palladium-catalyzed domino Heck/borylation reaction. This method allows for the synthesis of dihydroisoquinolinone-4-methylboronic esters from readily available N-allylcarboxamides and bis(pinacolato)diboron (B136004) (B₂(Pin)₂). nih.gov A quinoxaline-based N-heterocyclic carbene (NHC)-palladacycle complex has been identified as an efficient catalyst for this transformation. nih.govrsc.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating a wide range of substituents on the N-allylcarboxamide starting material. nih.gov

The significance of this method lies in the introduction of a methylboronic ester moiety, which is a versatile functional group for subsequent cross-coupling reactions, enabling the synthesis of more complex drug candidates and natural products. nih.gov The reaction involves an intramolecular carbopalladation (Heck reaction) followed by the trapping of the resulting σ-alkylpalladium intermediate with the boron species. nih.gov

Table 1: Selected Examples of Domino Heck/Borylation Reaction

| Starting Material (Substituent R) | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-allyl-2-bromo-N-mesitylbenzamide | [Pd(C^C:)PPh₃Cl] (1 mol%) | K₂CO₃, DCE, 90 °C, 6 h | 2-mesityl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one | 81 |

| N-allyl-2-bromo-N-(p-tolyl)benzamide | [Pd(C^C:)PPh₃Cl] (1 mol%) | K₂CO₃, DCE, 90 °C, 6 h | 2-(p-tolyl)-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one | 85 |

| N-allyl-2-bromo-N-(4-methoxyphenyl)benzamide | [Pd(C^C:)PPh₃Cl] (1 mol%) | K₂CO₃, DCE, 90 °C, 6 h | 2-(4-methoxyphenyl)-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one | 78 |

| N-allyl-2,5-dibromo-N-mesitylbenzamide | [Pd(C^C:)PPh₃Cl] (1 mol%) | K₂CO₃, DCE, 90 °C, 6 h | 7-bromo-2-mesityl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one | 89 |

Data sourced from RSC Advances. nih.gov

Oxidative addition is a fundamental step in many palladium-catalyzed cross-coupling reactions used to synthesize isoquinolinones. csbsju.edu In these catalytic cycles, a low-valent palladium species, typically Pd(0), reacts with a substrate, such as an aryl halide (e.g., a brominated benzene derivative), breaking a carbon-halogen bond. csbsju.edu This process involves the insertion of the palladium into the C-X bond, which increases the oxidation state of the metal (e.g., to Pd(II)) and its coordination number. mdpi.com

The synthesis of chiral isoquinolinones bearing all-carbon quaternary stereocenters represents a significant challenge. A powerful strategy to address this is the palladium-catalyzed enantioselective C-H carbonylation through desymmetrization. nih.govsemanticscholar.org This approach transforms achiral starting materials into chiral products with high enantioselectivity.

One reported method utilizes a palladium catalyst with a commercially available chiral ligand, L-pyroglutamic acid, to achieve the desymmetrizing C-H carbonylation of N-allyl benzamides. nih.govfigshare.com This reaction furnishes chiral isoquinolinones in good yields and with high enantioselectivities. nih.gov Another protocol employs formate (B1220265) esters as a source of carbon monoxide in an enantioselective intramolecular carbonylative Heck reaction, using ligands such as (R)-SEGPHOS to induce asymmetry. semanticscholar.org These methods provide access to enantiopure nitrogen-containing heterocycles that are valuable for pharmaceutical development. semanticscholar.org

Table 2: Enantioselective Carbonylative Heck Reaction of N-allyl benzamides

| Substrate | Chiral Ligand | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| N-(2-iodophenyl)-N-(2-methylallyl)benzamide | (R)-SEGPHOS | Pd(OAc)₂, Phenyl formate, Base, Toluene | 42 | 81 |

| N-(2-iodo-4,5-dimethoxyphenyl)-N-(2-methylallyl)benzamide | (R)-SEGPHOS | Pd(OAc)₂, Phenyl formate, Base, Toluene | 72 | 90 |

| N-(2-iodophenyl)-N-(2-methylallyl)-4-methoxybenzamide | (R)-SEGPHOS | Pd(OAc)₂, Phenyl formate, Base, Toluene | 81 | 91 |

Data sourced from a study on the synthesis of Minalrestat analogues. semanticscholar.org

2 Rhodium(III)-Catalyzed Annulation Reactions

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a robust and efficient strategy for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones. organic-chemistry.org These reactions typically involve the use of a directing group on the aromatic substrate to guide the C-H activation step, followed by annulation with a coupling partner like an alkene or alkyne. organic-chemistry.orgacs.org

For example, a simple and effective procedure utilizes petrochemical feedstocks such as ethylene (B1197577) and propyne (B1212725) as coupling partners for the [4+2] cycloaddition with N-(pivaloyloxy)benzamides. organic-chemistry.org This method proceeds at room temperature and tolerates a variety of functional groups, affording 3,4-dihydroisoquinolones in good to excellent yields (78–96%). organic-chemistry.org Other variations include the annulation of O-pivaloyl benzhydroxamic acids with propene gas to achieve regioselective synthesis of 4-methyl-substituted dihydroisoquinolinones. acs.org The choice of ligand on the rhodium catalyst can control the site selectivity of the C-H activation. acs.org These methods provide a modern and atom-economical route to diverse isoquinolone scaffolds, which are crucial for drug discovery programs. organic-chemistry.org

Table 3: Rh(III)-Catalyzed Annulation of Benzamides with Ethylene

| Benzamide Substituent | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Me | Cp*Rh(MeCN)₃₂ | AgSbF₆, PivOH, CF₃CH₂OH, Ethylene (1 atm), RT, 16h | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 96 |

| 4-OMe | Cp*Rh(MeCN)₃₂ | AgSbF₆, PivOH, CF₃CH₂OH, Ethylene (1 atm), RT, 16h | 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | 85 |

| 4-CF₃ | Cp*Rh(MeCN)₃₂ | AgSbF₆, PivOH, CF₃CH₂OH, Ethylene (1 atm), RT, 16h | 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 78 |

| 3,5-di-Me | Cp*Rh(MeCN)₃₂ | AgSbF₆, PivOH, CF₃CH₂OH, Ethylene (1 atm), RT, 16h | 5,7-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one | 91 |

Data sourced from Synlett. organic-chemistry.org

3 Silver Triflate Mediated Cyclizations

Silver triflate (AgOTf) is an effective catalyst for promoting the cyclization of substrates containing alkyne functionalities, activating the triple bond towards nucleophilic attack. researchgate.netbeilstein-journals.org This strategy has been applied to the synthesis of various nitrogen-containing heterocyclic scaffolds.

In the context of isoquinoline synthesis, AgOTf, often in conjunction with a Brønsted acid like triflic acid (TfOH), catalyzes the cyclization of O-alkyl o-alkynylbenzaldoxime derivatives. researchgate.net This reaction proceeds through a cyclization-induced N-O bond cleavage to produce isoquinolines. While this specific example leads to a fully aromatized isoquinoline, the underlying principle of silver-catalyzed intramolecular hydroamination or heteroannulation of an appropriately substituted precursor is a viable strategy for accessing the dihydroisoquinolinone core. researchgate.net For instance, a silver-catalyzed tandem radical cyclization of N-arylcinnamamides has been reported for the synthesis of dihydroquinolin-2(1H)-ones, a related heterocyclic system, demonstrating the utility of silver catalysis in such cyclization reactions. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUCIUGFVUKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635137 | |

| Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159811-99-0 | |

| Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromo 3,4 Dihydroisoquinolin 1 2h One and Its Analogues

3 Metal-Free Synthetic Procedures

To address the cost and toxicity concerns associated with some transition-metal catalysts, metal-free synthetic methods have gained prominence. These approaches often utilize organocatalysis and sustainable energy sources like visible light.

Palladium-Catalyzed Reactions

1 Visible-Light-Driven Organophotoredox Catalysis

Visible-light-driven organophotoredox catalysis has become a powerful and green tool in modern organic synthesis. nih.govnih.gov This approach uses organic dyes as photocatalysts, which, upon irradiation with visible light, can initiate chemical transformations through single-electron transfer (SET) processes. beilstein-journals.org

For the synthesis of isoquinolone derivatives, a metal-free method has been developed involving a photoinitiated deaminative [4+2] annulation of alkynes with N-amidepyridinium salts. This reaction proceeds under benign conditions with good functional group tolerance. Another example is the use of Rose Bengal as an organo-photocatalyst in a cascade reaction involving oxidation, [3+2] cycloaddition, and oxidative aromatization of tetrahydroisoquinolines with maleimides to form pyrrolo[2,1-a]isoquinolines. nih.gov These methods highlight the potential of visible-light photoredox catalysis to construct complex heterocyclic systems like dihydroisoquinolinones from simple precursors under mild, metal-free conditions. nih.govbeilstein-journals.org

Tandem Reactions and Domino Procedures

Tandem and domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent an efficient and atom-economical approach to complex molecules. kthmcollege.ac.inacs.org A base-promoted tandem method for the synthesis of a variety of 3,4-dihydroisoquinolones has been developed. bohrium.comnih.gov This strategy involves the sequential aminobenzylation of aldehydes and transamidation of the corresponding N-(trimethylsilyl)imines in one pot, leading to the formation of one new carbon-carbon bond and two new carbon-nitrogen bonds. bohrium.comnih.gov While this method has been demonstrated for a range of substituted benzaldehydes and N-acylpyrroles, its application to bromo-substituted precursors could provide a direct route to 8-bromo-3,4-dihydroisoquinolin-1(2H)-one analogues. bohrium.comnih.gov

Furthermore, metal-free domino procedures have been highlighted as a significant strategy for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. kthmcollege.ac.inresearchgate.net These reactions often proceed through a cascade of intramolecular cyclizations and rearrangements, offering a powerful tool for the rapid assembly of the heterocyclic core. researchgate.net The adaptability of these domino sequences to incorporate bromine-containing substrates is an area of ongoing interest for the direct synthesis of halogenated isoquinolinones.

Ugi Reaction and Ring Opening of Furans for Isoquinolinone Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of diverse molecular scaffolds. nih.govrsc.org A novel approach combining the Ugi reaction with a subsequent ring-opening of a furan (B31954) moiety has been developed for the synthesis of isoquinolinone and 1,2-dihydroisoquinoline (B1215523) derivatives. researchgate.net This strategy involves an Ugi reaction utilizing a furan-containing aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi adduct, which contains a furan ring, can then undergo an acid-catalyzed ring-opening and subsequent cyclization to form the desired isoquinolinone core. researchgate.net This methodology provides access to isoquinolinones with an unsaturated carbonyl moiety, which can be a handle for further functionalization. researchgate.net The use of a brominated amine or carboxylic acid component in the initial Ugi reaction could potentially lead to the formation of this compound analogues.

Post-Ugi cyclization strategies have been extensively reviewed as a means to construct a wide variety of heterocyclic compounds. frontiersin.org These often involve an intramolecular reaction of functional groups incorporated into the Ugi product. For instance, a copper-catalyzed domino reaction following an ammonia-Ugi-4CR has been successfully employed to construct polysubstituted isoquinolin-1(2H)-ones. nih.govacs.org This approach uses 2-halobenzoic acids as a key building block, suggesting that a 2-bromo-substituted benzoic acid derivative could be a suitable precursor for the synthesis of C-8 brominated isoquinolinones. nih.govacs.org

Castagnoli-Cushman Reaction for 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The Castagnoli-Cushman reaction (CCR) is a [4+2] cyclocondensation between an imine and a homophthalic anhydride (B1165640), yielding substituted 3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acids. mdpi.comnih.govmdpi.com This reaction is highly versatile and has been widely used to generate libraries of isoquinolinone derivatives for biological screening. mdpi.comresearchgate.net The reaction typically proceeds with good diastereoselectivity, affording the trans-isomer as the major product. organic-chemistry.org

The scope of the Castagnoli-Cushman reaction is broad, accommodating a wide range of substituents on both the imine and the homophthalic anhydride components. mdpi.com For instance, novel aryl-substituted homophthalic anhydrides have been successfully employed in the CCR to produce 4-aryl-substituted tetrahydroisoquinolonic acids. mdpi.comresearchgate.net A three-component variant of the CCR, using homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate, allows for the preparation of 2-unsubstituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.gov

To synthesize this compound derivatives using this method, one could envision using a brominated homophthalic anhydride. The synthesis of such a precursor would allow for the direct incorporation of the bromine atom at the desired position during the construction of the isoquinolinone core.

| Reactants | Product | Key Features |

| Homophthalic anhydride, Amine, Aldehyde | Dihydroisoquinolone | Three-component reaction with excellent diastereoselectivity. organic-chemistry.org |

| Aryl-substituted homophthalic anhydrides, Imines | 4-Aryl-substituted tetrahydroisoquinolonic acids | Access to novel substitution patterns with an all-carbon quaternary stereocenter. mdpi.comresearchgate.net |

| Homophthalic anhydride, Carbonyl compound, Ammonium acetate | 2-Unsubstituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides | Three-component variant for analogues with a free N-H group. nih.gov |

Regioselective Bromination Strategies for the C-8 Position

The introduction of a bromine atom specifically at the C-8 position of the 3,4-dihydroisoquinolin-1(2H)-one ring system requires regioselective bromination methods. Several strategies can be employed to achieve this, primarily relying on the electronic properties of the aromatic ring and the use of directing groups.

Directed Ortho-Lithiation Followed by Electrophilic Bromination

Directed ortho-lithiation (DoM) is a powerful strategy for the functionalization of aromatic rings at a position ortho to a directing metalating group (DMG). baranlab.orgsemanticscholar.orguwindsor.ca The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source, to introduce a substituent with high regioselectivity. semanticscholar.org

In the context of 3,4-dihydroisoquinolin-1(2H)-one, the amide functionality within the lactam ring can act as a DMG. Treatment of the N-protected dihydroisoquinolinone with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), would be expected to generate the C-8 lithiated species. Subsequent reaction with an electrophilic bromine source, like 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), would then yield the desired this compound. This strategy has been successfully applied to the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770), demonstrating the feasibility of ortho-functionalization at the C-8 position.

Bromination with Bromoisobutyrate and Dimethyl Sulfoxide (B87167)

A recently developed method for the bromination of aromatic compounds utilizes methyl 2-bromo-2-methylpropanoate (B8525525) (bromoisobutyrate) in the presence of dimethyl sulfoxide (DMSO). researchgate.net This system has been shown to be effective for the direct bromination of a variety of simple phenyl ethers and other aromatic compounds. researchgate.net The reaction proceeds under mild conditions and offers an alternative to more traditional and often harsher brominating agents. researchgate.net

The proposed mechanism involves the in situ generation of a reactive brominating species from the interaction of bromoisobutyrate and DMSO. This species can then undergo electrophilic aromatic substitution with the 3,4-dihydroisoquinolin-1(2H)-one substrate. The regioselectivity of this bromination would be governed by the directing effects of the substituents on the aromatic ring. For the unsubstituted dihydroisoquinolinone, the amide group is an ortho, para-director. Given that the para-position (C-6) is sterically more accessible, achieving high selectivity for the C-8 position might require careful optimization of reaction conditions or the presence of other directing groups.

Electrophilic Bromination in Cyclization Reactions

An alternative approach to installing the C-8 bromine atom is to perform the bromination concurrently with the formation of the heterocyclic ring. Such a strategy, often termed halocyclization, involves the electrophilic addition of a bromine species to an unsaturated precursor, which triggers an intramolecular cyclization.

For instance, an N-alkenyl-2-alkynylbenzamide bearing appropriate substituents could be a suitable precursor. Treatment of this substrate with an electrophilic bromine source, such as N-bromosuccinimide (NBS), could initiate an attack of the bromine on the alkyne. organic-chemistry.orgwikipedia.org The resulting vinyl cation or bromonium ion intermediate could then be trapped intramolecularly by the amide nitrogen, leading to the formation of the 3,4-dihydroisoquinolin-1(2H)-one ring with a bromine atom incorporated at the C-8 position, depending on the substitution pattern of the starting material. The enantioselective bromocyclization of allylic amides using NBS and a chiral catalyst has been demonstrated to produce chiral oxazolines, showcasing the potential for stereocontrol in such transformations. nih.gov

Stereoselective Synthesis of Chiral 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The development of stereoselective methods to access chiral 3,4-dihydroisoquinolin-1(2H)-one derivatives is of paramount importance for the synthesis of enantiomerically pure pharmaceutical agents. These approaches can be broadly categorized into methods utilizing chiral starting materials and those employing asymmetric catalysis.

Chiral Pool-Derived Precursors

The use of precursors from the chiral pool, which are enantiomerically pure compounds readily available from natural sources, represents a classical and effective strategy for the synthesis of chiral molecules. While direct examples for the synthesis of this compound from chiral pool precursors are not extensively documented, the general principles can be applied. For instance, chiral amino acids can serve as starting materials. The synthesis of chiral α-amino acids with a 3,4-dihydroisoquinolone core has been explored, demonstrating the utility of this approach. The general strategy involves the cyclization of a phenethylamine (B48288) derivative where the chirality is pre-installed from a natural amino acid. This methodology offers a reliable way to control the stereochemistry at the C-3 or C-4 position of the resulting dihydroisoquinolinone.

Asymmetric Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral compounds, including 3,4-dihydroisoquinolin-1(2H)-one derivatives. A notable example is the organocatalytic asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This method utilizes a quinine-based squaramide organocatalyst to facilitate an aza-Henry–hemiaminalization–oxidation sequence.

Importantly, this methodology has been shown to be tolerant of a variety of substituents on both the benzaldehyde (B42025) and aldimine components. The substituent patterns on the aromatic rings can include both electron-donating and electron-withdrawing groups, such as alkyl, alkoxy, nitro, or halogen atoms. This tolerance suggests that a suitably substituted 2-(nitromethyl)benzaldehyde, such as one with a bromine atom at the corresponding position to yield an 8-bromo derivative, could be a viable substrate for this reaction. The reported yields for this process are moderate to good (39–78%), with moderate to very good enantioselectivities (40–95% ee).

| Catalyst | Starting Materials | Product Configuration | Yield | Enantiomeric Excess (ee) |

| Quinine-based squaramide | 2-(nitromethyl)benzaldehydes and N-protected aldimines | trans-3,4-disubstituted | 39-78% | 40-95% |

Synthesis of N-Alkylated and Substituted 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

Further diversification of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be achieved through N-alkylation and functionalization at the C-3 and C-4 positions. These modifications are crucial for modulating the biological activity of the resulting compounds.

N-Alkylation of Dihydroisoquinoline Derivatives

The nitrogen atom of the 3,4-dihydroisoquinolin-1(2H)-one core can be readily alkylated to introduce a variety of substituents. A general and efficient three-step method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed, starting from 2-bromobenzoate (B1222928) precursors. This sequence involves a cross-coupling reaction, followed by a cyclization/N-deprotection/N-alkylation cascade.

In this approach, ethyl 2-bromobenzoates are first cross-coupled with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. The resulting (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamines then undergo a base-mediated ring closure. Subsequent N-deprotection and N-alkylation in a two-stage process yield the desired N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. This method has been successfully applied to produce a range of N-alkylated derivatives, including N-methyl and N-benzyl substituted products. The choice of the electrophile in the final alkylation step allows for the introduction of various alkyl groups. While this method starts from a 2-bromobenzoate, the principles of N-alkylation are broadly applicable to pre-formed 3,4-dihydroisoquinolin-1(2H)-ones, including the 8-bromo derivative.

| Starting Material | Key Steps | Product |

| Ethyl 2-bromobenzoates | 1. Cross-coupling with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate2. Base-mediated cyclization3. N-deprotection and N-alkylation | N-substituted 3,4-dihydroisoquinolin-1(2H)-ones |

Functionalization at C-3 and C-4 Positions

The C-3 and C-4 positions of the 3,4-dihydroisoquinolin-1(2H)-one ring system are prime targets for introducing further molecular diversity. Various strategies have been developed for the functionalization of these positions, particularly the C-4 position.

Direct C-4 alkylation of isoquinolin-1(2H)-ones has been achieved through conjugate addition to p-quinone methides, facilitated by Lewis acid catalysis. This metal-free, one-pot transformation provides a straightforward route to C-4 alkylated derivatives in good to excellent yields at ambient temperature. Another approach involves a photocatalyzed decarboxylative polyfluoroarylation of aliphatic carboxylic acids, which can be applied to introduce polyfluoroaromatic moieties.

Furthermore, regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones has been accomplished using commercially available aryl sulfonyl chlorides as the sulfur source, promoted by iodine under metal- and solvent-free conditions. These methods, while demonstrated on the parent isoquinolin-1(2H)-one scaffold, are expected to be applicable to substituted derivatives such as this compound, allowing for the introduction of a wide range of functional groups at the C-4 position.

Approaches to Diversely Functionalized Isoquinolines

The synthesis of diversely functionalized isoquinolines, which can serve as precursors to or be derived from 3,4-dihydroisoquinolin-1(2H)-ones, is a broad and active area of research. Modern synthetic approaches include transition metal-mediated cascade reactions, organocatalytic methods, and catalyst-free transformations.

For instance, a two-step synthesis of isoquinolin-1-ones has been reported involving a Suzuki coupling between a vinyl boronate ester and 2-halobenzonitriles, followed by hydrolysis and cyclization. Microwave-assisted synthesis has also been employed for the preparation of 4-substituted isoquinolines. These methods highlight the versatility of modern synthetic chemistry in constructing the isoquinoline (B145761) framework with various substitution patterns. The functional groups introduced through these methods can then be further manipulated to generate a library of compounds based on the this compound scaffold.

Chemical Reactivity and Transformations of 8 Bromo 3,4 Dihydroisoquinolin 1 2h One

Reactions Involving the Bromine Moiety at C-8

The bromine atom attached to the aromatic portion of the molecule is a key site for chemical modification. Its reactivity is typical of an aryl halide, enabling a range of transformations including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the bromine atom with various nucleophiles. fishersci.co.uklibretexts.org The success of these reactions is often dependent on the electronic nature of the aromatic ring and the reaction conditions. The dihydroisoquinolinone core, with its electron-withdrawing amide group, can facilitate nucleophilic attack at the C-8 position.

In a related system, 8-fluoro-3,4-dihydroisoquinoline (B12937770) hydrochloride has been shown to undergo nucleophilic substitution with various amines. For instance, reaction with morpholine, pyrrolidine, and piperidine (B6355638) at elevated temperatures results in the corresponding 8-amino-3,4-dihydroisoquinolines. mdpi.com The protonation of the lactam nitrogen in acidic media can further enhance the electrophilicity of the C-8 position, thereby promoting the nucleophilic attack. mdpi.com While specific examples with 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one are not extensively documented, it is anticipated to react similarly with strong nucleophiles like alkoxides and amines under suitable conditions, which often involve elevated temperatures and the use of a base. fishersci.co.uk

| Nucleophile | Product | Reaction Conditions (Analogous System) | Reference |

| Morpholine | 8-(Morpholin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one | 80 °C, sealed tube | mdpi.com |

| Pyrrolidine | 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-1(2H)-one | 80 °C, sealed tube | mdpi.com |

| Piperidine | 8-(Piperidin-1-yl)-3,4-dihydroisoquinolin-1(2H)-one | 80 °C, sealed tube | mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely applied to aryl bromides.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valuable in medicinal chemistry for the synthesis of complex molecules, including inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net The this compound scaffold is a key component in the synthesis of certain PARP inhibitors. For instance, the coupling of a related thieno[2,3-c]isoquinolin-5(4H)-one precursor with arylboronic acids is a crucial step in the synthesis of PARP inhibitor derivatives. nih.gov

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (Analogous System) | Reference |

| 3-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Excellent | nih.gov |

| Phenylboronic acid | PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ | Dioxane/H₂O | Good | gold-chemistry.org |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated systems. While direct examples with this compound are not prevalent in the literature, the general applicability of this reaction to aryl bromides suggests its feasibility. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) in a suitable solvent. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. youtube.commdpi.com This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis. mdpi.com The reaction of this compound with various alkenes, such as acrylates or styrenes, would be expected to yield the corresponding 8-alkenyl derivatives under standard Heck conditions, which typically include a palladium catalyst, a base (e.g., triethylamine or potassium carbonate), and a phosphine (B1218219) ligand. youtube.com

Reductive Debromination Strategies

The removal of the bromine atom, or reductive debromination, can be achieved through various methods, most commonly via catalytic hydrogenation. This transformation is useful when the bromine atom serves as a temporary directing or blocking group during a synthetic sequence. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Reactivity of the Lactam Ring System

The lactam functionality within the this compound molecule presents opportunities for further chemical modifications, primarily at the nitrogen atom and through ring-opening reactions.

N-Functionalization and Alkylation

The nitrogen atom of the lactam is a nucleophilic site and can undergo alkylation or acylation. N-alkylation introduces substituents on the nitrogen atom, which can significantly alter the biological and physical properties of the molecule. A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives has been described for a similar system. For example, 5-bromo-3,3-dimethyl-3,4-dihydroisoquinoline can be N-alkylated with methyl bromoacetate (B1195939) in acetonitrile (B52724) at 60 °C to yield the corresponding N-substituted product. youtube.com

| Alkylating Agent | Base | Solvent | Temperature | Product | Reference |

| Methyl bromoacetate | - | Acetonitrile | 60 °C | Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-3,3-dimethyl-3,4-dihydro-isoquinolin-2-ium bromide | youtube.com |

| Alkyl halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave | N-alkylated isatins | libretexts.org |

Hydrolysis and Ring-Opening Reactions

The amide bond of the lactam ring can be cleaved under hydrolytic conditions, typically in the presence of a strong acid or base. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. researchgate.net Basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. These reactions would lead to the formation of a ring-opened amino acid derivative. The stability of the lactam ring is influenced by ring strain, with five- and six-membered rings being relatively stable. researchgate.net Ring-opening of N-acyl lactams can also be achieved through nickel-catalyzed transamidation. organic-chemistry.orglibretexts.org

Applications of 8 Bromo 3,4 Dihydroisoquinolin 1 2h One in the Synthesis of Complex Molecules

Building Block for Natural Product Synthesis

The 3,4-dihydroisoquinolin-1(2H)-one framework is a common structural motif found in numerous natural products, many of which exhibit significant biological activity. researchgate.net The presence of a bromine atom on this scaffold, as in 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, enhances its utility as a synthetic precursor for these complex natural molecules.

Isoquinoline (B145761) alkaloids represent a large and structurally diverse family of natural products, renowned for their wide range of pharmacological properties. researchgate.netrsc.org Many of these compounds are built upon the isoquinoline or related heterocyclic cores. nih.gov Classical synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational for creating the basic isoquinoline skeleton. rsc.orgorganic-chemistry.org

The 8-bromo derivative serves as an advanced intermediate in the synthesis of substituted isoquinoline alkaloids. The bromine atom can direct the introduction of various functional groups at the C-8 position through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows chemists to forge key carbon-carbon or carbon-heteroatom bonds necessary to assemble the intricate structures of specific alkaloids. This strategic functionalization is crucial for achieving the total synthesis of these complex natural targets.

Beyond its role in alkaloid synthesis, the this compound scaffold is valuable for its ability to be incorporated into other larger, biologically active molecules. researchgate.net The dihydroisoquinolinone core provides a rigid, three-dimensional framework that can be used to orient appended functional groups in a precise manner for interaction with biological targets. The reactivity of the C-Br bond allows this scaffold to be linked to other cyclic or acyclic structures, creating novel hybrid molecules with potentially unique biological profiles. This approach is a key strategy in the development of new therapeutic agents, where established bioactive scaffolds are combined to generate new chemical entities. researchgate.net

Precursor for Drug Discovery and Medicinal Chemistry

In the field of medicinal chemistry, the isoquinoline framework is considered a "privileged structure" due to its frequent appearance in molecules with diverse pharmacological activities. nih.gov The this compound derivative is a particularly useful precursor for developing new drug candidates. researchgate.net

Rational drug design relies on understanding the interaction between a drug molecule and its biological target, often a protein or enzyme. researchgate.netnih.gov This process involves designing molecules with specific structural features that can optimize binding and elicit a desired biological response. nih.gov The this compound molecule serves as an excellent scaffold for this purpose. Its rigid structure presents a well-defined shape, while the bromine atom at the 8-position acts as a versatile anchor point for chemical modification. researchgate.net Medicinal chemists can systematically replace the bromine with a wide array of chemical groups to probe the structure-activity relationship (SAR), fine-tuning the molecule's properties to enhance potency and selectivity for its intended target.

Modern drug discovery often involves high-throughput screening, where large collections of compounds, known as chemical libraries, are tested for biological activity. nih.gov this compound is an ideal starting material for generating such libraries. The reliable and versatile chemistry of the aryl bromide allows for the parallel synthesis of a multitude of derivatives. Using automated or flow chemistry techniques, the core scaffold can be reacted with a diverse set of building blocks via cross-coupling reactions, rapidly producing a library of related compounds. Each compound in the library possesses the common dihydroisoquinolinone core but differs in the substituent at the 8-position. Screening these libraries against various biological targets can lead to the identification of "hit" compounds with promising activity, which can then be selected for further optimization. nih.gov

Development of Agrochemical Agents

The search for new and effective agrochemicals, such as fungicides and pesticides, is critical for global food security. Natural product scaffolds are increasingly being explored as a source of inspiration for novel active ingredients. rsc.org The 3,4-dihydroisoquinolin-1(2H)-one core has recently been identified as a promising scaffold for the development of agents to manage plant diseases. nih.gov

In a notable study, a library of 59 derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold was synthesized and evaluated for activity against several plant pathogens. rsc.org The research found that these compounds showed superior activity against the oomycete Pythium recalcitrans, a significant plant pathogen. rsc.orgnih.gov One particular derivative, I23 (2-(4-Chlorobenzyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid), demonstrated high potency. rsc.org

| Compound | In Vitro Potency (EC50) against P. recalcitrans (μM) | In Vivo Preventive Efficacy (%) at 5.0 mg/pot |

|---|---|---|

| I23 | 14.0 | 96.5% |

| Hymexazol (B17089) (Commercial Control) | 37.7 | Not reported at this concentration in the same study, but I23's efficacy was shown to be comparable or superior at other concentrations. |

The results indicated that compound I23 was significantly more potent in vitro than the commercial agent hymexazol. rsc.org Further investigation suggested that the mode of action might involve the disruption of the pathogen's biological membrane systems. rsc.org This research highlights the potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, and by extension functionalized precursors like the 8-bromo derivative, as a foundation for designing the next generation of agrochemical agents. rsc.org

Design and Synthesis of Antioomycete Agents

Oomycetes, also known as water molds, are a group of destructive plant pathogens that cause significant economic losses in agriculture worldwide. The development of effective antioomycete agents is a continuous effort in crop protection research. The 3,4-dihydroisoquinolin-1(2H)-one core has been identified as a promising starting point for the design of new molecules to combat these pathogens. rsc.org

In a notable study, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their activity against the oomycete Pythium recalcitrans. rsc.orgresearchgate.net The synthesis was achieved through the Castagnoli–Cushman reaction, a powerful tool for constructing substituted 1,2,3,4-tetrahydroisoquinolines. This reaction allows for the introduction of diverse substituents, enabling a systematic exploration of the structure-activity relationship. rsc.org

The research demonstrated that derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold exhibit potent and selective activity against P. recalcitrans. rsc.orgresearchgate.net Although the direct use of this compound as a starting material was not explicitly detailed in this specific study, the bromine atom at the 8-position represents a key site for further chemical modification. This functionalization capability is crucial for optimizing the biological activity and physicochemical properties of the lead compounds.

One of the most potent compounds identified in the study, compound I23, displayed an EC50 value of 14 µM against P. recalcitrans, which was significantly more effective than the commercial fungicide hymexazol (EC50 = 37.7 µM). rsc.orgresearchgate.net This highlights the potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in developing new and effective antioomycete agents.

Structure-Activity Relationship Studies for Crop Protection

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of new agrochemicals. For the 3,4-dihydroisoquinolin-1(2H)-one derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided valuable insights into the structural requirements for potent antioomycete activity. rsc.orgresearchgate.net

A key finding from these studies was the critical importance of a carboxyl group at the C4-position of the dihydroisoquinolinone ring. rsc.orgresearchgate.net This functional group appears to be essential for the compound's interaction with its biological target. The SAR studies also elucidated the influence of various substituents on the phenyl ring and at the N2-position of the scaffold. rsc.org

For instance, the nature of the substituent on the N-phenyl ring was found to significantly impact the bioactivity. While a wide array of derivatives were synthesized, the specific contribution of a bromine atom at the 8-position of the core scaffold would require further dedicated synthesis and biological evaluation. However, the established SAR provides a roadmap for designing future generations of these compounds. The introduction of a bromine atom could influence the electronic properties and lipophilicity of the molecule, potentially leading to enhanced potency or improved pharmacokinetic properties.

The in vivo efficacy of these compounds has also been demonstrated. For example, compound I23 exhibited a preventive efficacy of 75.4% at a dose of 2.0 mg/pot, which increased to 96.5% at 5.0 mg/pot, showcasing its potential for practical application in crop protection. rsc.org

Below is an interactive data table summarizing the antioomycete activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans.

| Compound | EC50 (µM) against P. recalcitrans |

| I23 | 14 |

| Hymexazol (Commercial Fungicide) | 37.7 |

Materials Science Applications

While the 3,4-dihydroisoquinolin-1(2H)-one scaffold and its derivatives have been extensively explored for their biological activities, specific applications of this compound in materials science are not well-documented in the current scientific literature. The presence of the isoquinolinone core, with its aromatic and heterocyclic nature, suggests potential for investigation in areas such as organic electronics or as a building block for functional polymers. The bromo-substituent could serve as a reactive site for polymerization or for the introduction of other functional groups relevant to materials science. However, to date, no specific research has been published detailing such applications for this particular compound.

Computational and Theoretical Studies of 8 Bromo 3,4 Dihydroisoquinolin 1 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties without the need for empirical data.

Electronic Structure and Reactivity Predictions

A thorough investigation of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one would involve using methods like Density Functional Theory (DFT) to elucidate its electronic structure. Such calculations would reveal key descriptors of its reactivity.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) would identify the electron-rich and electron-deficient regions of the molecule. For this compound, the carbonyl oxygen of the lactam is expected to be a region of high electron density (electronegative), making it a likely site for electrophilic attack and a hydrogen bond acceptor. The bromine atom, due to its electronegativity and polarizability, would also significantly influence the electron distribution on the aromatic ring.

Table 1: Predicted Physicochemical and Reactivity-Related Properties of this compound (Note: The following values are computationally predicted and sourced from chemical databases, not from peer-reviewed experimental studies.)

| Property | Predicted Value | Significance |

| Density | 1.559 ± 0.06 g/cm³ | Indicates the mass per unit volume. |

| Boiling Point | 456.7 ± 45.0 °C | Temperature at which it transitions from liquid to gas. |

| Flash Point | 230.0 ± 28.7 °C | Lowest temperature at which vapors will ignite. |

| Refractive Index | 1.600 | Measure of how light propagates through the substance. |

| pKa | 14.53 ± 0.40 | Relates to the acidity of the N-H proton in the lactam ring. |

Conformational Analysis

The non-aromatic dihydroisoquinoline ring of the molecule is not planar and can adopt different three-dimensional conformations.

A conformational analysis would typically involve a systematic search of the potential energy surface to identify stable conformers and the energy barriers for interconversion between them. For this compound, the saturated six-membered ring containing the nitrogen atom can exist in various conformations, such as half-chair or twist-boat forms. Quantum chemical calculations would determine the relative energies of these conformers. The most stable (lowest energy) conformation represents the most populated structure at equilibrium and is crucial for understanding how the molecule interacts with biological targets. The steric bulk and electronic effects of the bromine atom at position 8 could influence the preferred conformation of the adjacent heterocyclic ring.

Molecular Docking and Dynamics Simulations

These computational techniques are pivotal in drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule, typically a protein.

Ligand-Target Interactions in Biological Systems

Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a specific protein target. The isoquinoline (B145761) scaffold is a known pharmacophore for various receptors and enzymes.

The docking process would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the 3D structure of this compound into the defined binding site of the protein.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity.

The results would highlight key intermolecular interactions, such as:

Hydrogen Bonding: The lactam moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This is an increasingly recognized interaction in medicinal chemistry.

Hydrophobic Interactions: The benzene (B151609) ring portion of the molecule can form favorable hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Following docking, molecular dynamics (MD) simulations could be performed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.

Prediction of Binding Affinity

The primary goal of molecular docking and more advanced methods like free energy perturbation (FEP) or thermodynamic integration (TI) is to predict the binding affinity of a ligand for its target. Binding affinity is typically quantified by the dissociation constant (Kd), inhibition constant (Ki), or the free energy of binding (ΔG).

Table 2: Common Interactions and Predicted Binding Affinity Metrics

| Type of Interaction | Potential Interacting Groups on Compound | Metric | Typical Units |

| Hydrogen Bonding | Lactam N-H (donor), Carbonyl C=O (acceptor) | Binding Free Energy (ΔG) | kcal/mol |

| Halogen Bonding | C8-Br (donor) | Inhibition Constant (Ki) | nM, µM |

| Hydrophobic/π-stacking | Benzene ring | Docking Score | Arbitrary units |

The scoring functions used in docking programs provide a rapid estimation of binding affinity. While these scores are useful for ranking potential ligands, more rigorous computational methods are needed for accurate quantitative predictions. These calculations are essential for prioritizing compounds for synthesis and experimental testing in drug discovery pipelines.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

To perform a QSAR study involving this compound, a dataset of structurally similar isoquinolinone derivatives with measured biological activity against a specific target would be required. The process involves:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques, often with an external test set of compounds not used in the model-building process.

A validated QSAR model could then be used to predict the activity of new, unsynthesized isoquinolinone derivatives. For instance, a 3D-QSAR study could reveal that bulky substituents at a certain position decrease activity, while electronegative groups at another position enhance it, thereby guiding the design of more potent analogs. Studies on related isoquinoline scaffolds have successfully used QSAR to elucidate the structural requirements for activity against various biological targets. Current time information in Pasuruan, ID.

2D and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. 2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological indices and constitutional descriptors. researchgate.netnih.gov In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the three-dimensional structure of the molecules, providing insights into the influence of steric, electrostatic, and other fields on biological activity. bohrium.comfrontiersin.org

For a compound like this compound, a hypothetical QSAR study would involve a dataset of structurally similar compounds with their corresponding measured biological activities against a specific target. The models generated from such a study could predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. However, at present, no specific 2D or 3D-QSAR models for this compound have been published.

Pharmacophore Elucidation

Pharmacophore modeling is another crucial computational tool in drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov

A pharmacophore model for a series of compounds including this compound would highlight the critical structural motifs required for its biological activity. This model could then be used as a 3D query to screen large chemical databases for novel compounds with the desired activity profile. As with QSAR modeling, there is no specific pharmacophore model for this compound available in the current body of scientific literature.

Advanced Characterization Techniques for 8 Bromo 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental for probing the molecular structure of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. Each method provides unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra offer unambiguous evidence of its constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region should display signals for three protons on the substituted benzene (B151609) ring. Typically, this would consist of a triplet for the proton at C6 (coupled to both C5 and C7 protons) and two doublets for the protons at C5 and C7. The aliphatic portion of the molecule would feature two triplets, corresponding to the methylene (B1212753) groups at C3 and C4, resulting from vicinal coupling to each other. A broad singlet corresponding to the amide (N-H) proton is also expected, the chemical shift of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum should reveal nine distinct carbon signals. Key diagnostic peaks include the carbonyl carbon of the lactam ring (typically downfield, ~165-175 ppm), the carbon atom bearing the bromine (C8), four other aromatic carbons, and two aliphatic carbons from the dihydro portion of the ring system.

While specific spectral data for the parent 8-bromo compound is not widely published, data from related bromo-quinoline and tetrahydroquinoline derivatives provide valuable comparative information. researchgate.net For instance, the ¹H NMR data for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline shows aromatic protons at δ 7.29 and 6.96 ppm and aliphatic protons as triplets at δ 3.37 and 2.74 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Related Dihydroisoquinolinone Derivative Data presented for a structurally similar compound to illustrate expected chemical shifts.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline researchgate.net | ¹H NMR | CDCl₃ | 7.29 (d, J = 1.81 Hz, 1H), 6.96 (d, J = 1.81 Hz, 1H), 3.37 (t, J = 5.49 Hz, 1H), 2.74 (t, J = 6.22 Hz, 1H), 1.90 (m, 1H) |

| ¹³C NMR | CDCl₃ | 141.0, 132.0, 131.1, 124.4, 108.8, 107.2, 42.1, 27.5, 21.5 |

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, the most telling feature is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M) and an M+2 peak of almost equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula, C₉H₈BrNO, by distinguishing it from other formulas with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Related Brominated Isoquinolinone Derivative

| Compound | Ionization | Formula | Calculated m/z | Found m/z |

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | C₂₂H₁₇BrNO₃ | 422.0392 [M+H]⁺ | 422.0387 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) group is expected in the region of 1650-1680 cm⁻¹. Other significant peaks include N-H stretching around 3200 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Related Bromo-heterocyclic Systems

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | N-H Stretch | 3416 | researchgate.net |

| C-H (aliphatic) Stretch | 2945, 2835 | researchgate.net | |

| 8-Fluoro-3,4-dihydroisoquinoline (B12937770) HCl Hydrate | C=N Stretch | 1664 |